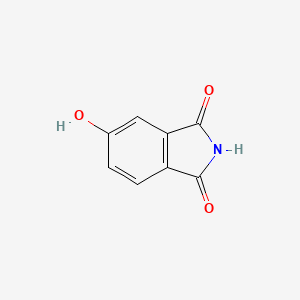

5-Hydroxyisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXFINXXELODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441664 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-06-5 | |

| Record name | 5-Hydroxyisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyisoindole-1,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisoindole-1,3-dione, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a bicyclic aromatic system, an imide functional group, and a reactive hydroxyl moiety, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of 5-hydroxyisoindole-1,3-dione, encompassing its physicochemical properties, detailed synthetic methodologies, and a thorough exploration of its role as a pharmacophore in the development of novel therapeutics, particularly in the realms of neurodegenerative diseases and oncology. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Isoindole-1,3-dione Scaffold in Medicinal Chemistry

The isoindole-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] The inherent features of this scaffold, such as its rigid planar structure and its ability to participate in hydrogen bonding and π-π stacking interactions, allow for precise molecular recognition at various biological targets. The parent compound, phthalimide, and its derivatives have been shown to possess a remarkable range of pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, antibacterial, and antifungal activities.[1] The introduction of a hydroxyl group at the 5-position of the isoindole-1,3-dione core, yielding 5-hydroxyisoindole-1,3-dione, further enhances its utility by providing a strategic point for chemical modification and derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of 5-Hydroxyisoindole-1,3-dione

A thorough understanding of the physicochemical properties of a lead compound is fundamental for its development as a therapeutic agent. The key properties of 5-hydroxyisoindole-1,3-dione are summarized in the table below, providing essential data for its handling, formulation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 5-hydroxyisoindole-1,3-dione | [2] |

| CAS Number | 50727-06-5 | [3] |

| Molecular Formula | C₈H₅NO₃ | [2] |

| Molecular Weight | 163.13 g/mol | [2] |

| Appearance | Off-white to brown solid | [3] |

| Melting Point | 290 °C (decomposes) | [3] |

| pKa (predicted) | 6.98 ± 0.20 | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol; limited solubility in non-polar solvents.[4] | [4] |

| SMILES | C1=CC2=C(C=C1O)C(=O)NC2=O | [2] |

| InChI | InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12) | [2] |

Synthesis of 5-Hydroxyisoindole-1,3-dione: A Detailed Protocol

The synthesis of 5-hydroxyisoindole-1,3-dione is most commonly achieved through the reaction of 4-hydroxyphthalic acid with a nitrogen source, such as ammonia or urea, under thermal conditions. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale synthesis.

Synthesis from 4-Hydroxyphthalic Acid

This method involves the direct condensation of 4-hydroxyphthalic acid with ammonium carbonate.

Reaction Scheme:

Synthesis of 5-hydroxyisoindole-1,3-dione.

Experimental Protocol:

-

To a solution of 4-hydroxyphthalic acid (5.0 g, 27.5 mmol) in glacial acetic acid (25 mL), add ammonium carbonate (5.28 g, 54.9 mmol) portion-wise with stirring.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 45 minutes.

-

Increase the temperature to 160 °C and continue heating for an additional 2 hours.

-

Concentrate the reaction mixture to approximately 15 mL by distillation at 160 °C.

-

Cool the mixture to room temperature.

-

Adjust the pH to 10 with a 1N sodium hydroxide solution.

-

Cool the mixture to 0 °C and then slowly acidify to pH 5 with a 1N hydrochloric acid solution.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and dry under reduced pressure to yield 5-hydroxyisoindole-1,3-dione as a pale yellow powder.[3]

Yield: Approximately 72%[3]

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 7.56 (d, J = 9.3 Hz, 1H), 7.00-7.03 (m, 2H).[3]

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-hydroxyisoindole-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons. The doublet at δ 7.56 ppm corresponds to the proton ortho to the carbonyl group, while the multiplet between δ 7.00-7.03 ppm represents the other two aromatic protons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-hydroxyisoindole-1,3-dione would exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

N-H stretch: A moderate band around 3200 cm⁻¹ corresponding to the imide N-H bond.

-

C=O stretch: Two strong absorption bands in the region of 1700-1780 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.[5]

-

C=C stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-hydroxyisoindole-1,3-dione would be expected to show a molecular ion peak ([M]⁺) at m/z 163. The fragmentation pattern would likely involve the loss of CO (m/z 135) and subsequent fragmentation of the aromatic ring.

Biological Significance and Applications in Drug Discovery

The true value of 5-hydroxyisoindole-1,3-dione lies in its role as a versatile scaffold for the development of novel therapeutic agents. The isoindole-1,3-dione core is a key pharmacophore in a number of clinically important drugs, and the 5-hydroxy substituent provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.

Inhibition of Acetylcholinesterase: A Strategy for Alzheimer's Disease

A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in the pathophysiology of Alzheimer's disease.[6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

Mechanism of Action:

Derivatives of 5-hydroxyisoindole-1,3-dione can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The isoindoline-1,3-dione core can engage in π-π stacking interactions with aromatic amino acid residues in the active site, while substituents at the N-position can be tailored to form additional hydrogen bonds and hydrophobic interactions, thereby enhancing inhibitory potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Ellman's method for AChE inhibition.

-

Prepare a solution of the test compound (derivatives of 5-hydroxyisoindole-1,3-dione) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a solution of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. The inhibitory activity of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Anticancer Activity

Derivatives of isoindole-1,3-dione have demonstrated significant potential as anticancer agents, with some compounds exhibiting cytotoxic effects against a range of cancer cell lines.[7] The mechanism of action is often multifactorial and can involve the inhibition of key signaling pathways, induction of apoptosis, and anti-angiogenic effects. The 5-hydroxy group on the isoindole-1,3-dione scaffold can be utilized to introduce various pharmacophores that can target specific cancer-related proteins.

Structure-Activity Relationship (SAR) Insights:

-

N-Substitution: The nature of the substituent on the imide nitrogen is critical for anticancer activity. Bulky aromatic or heteroaromatic groups can enhance cytotoxicity.

-

Ring Substitution: The introduction of electron-withdrawing or electron-donating groups on the phthalimide ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.

Dopamine Receptor Ligands

The isoindole scaffold has also been explored for the development of ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. While specific studies on 5-hydroxyisoindole-1,3-dione as a dopamine receptor ligand are limited in the searched literature, the broader class of isoindoline derivatives has shown promise in this area. Further research is warranted to explore the potential of 5-hydroxyisoindole-1,3-dione and its derivatives as modulators of dopaminergic signaling.

Future Perspectives and Conclusion

5-Hydroxyisoindole-1,3-dione is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with the presence of multiple functional groups amenable to chemical modification, provides a robust platform for the generation of diverse chemical libraries for high-throughput screening. The demonstrated biological activities of its derivatives, particularly as acetylcholinesterase inhibitors and anticancer agents, highlight the therapeutic potential of this scaffold.

Future research should focus on a more in-depth exploration of the biological activities of the parent compound, 5-hydroxyisoindole-1,3-dione, to establish a baseline for its pharmacological profile. Furthermore, the synthesis and evaluation of a wider range of derivatives, guided by computational modeling and structure-activity relationship studies, will be crucial for the development of potent and selective drug candidates. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxyisoindoline-1,3-dione | C8H5NO3 | CID 10558950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HYDROXY-1H-ISOINDOLE-1,3(2H)-DIONE(50727-06-5) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxyisoindoline-1,3-dione: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif in a range of clinically significant therapeutic agents.[1] This guide provides an in-depth technical overview of 5-hydroxyisoindoline-1,3-dione, a key derivative whose strategic functionalization offers vast potential for drug discovery and organic synthesis. We will dissect its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, explore its chemical reactivity as a versatile building block, and discuss its current and prospective applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this high-value chemical entity.

Core Physicochemical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a five-membered pyrrolidine ring containing two carbonyl groups.[2] The hydroxyl group at the 5-position of the aromatic ring is a critical feature, providing a reactive handle for further chemical modification and influencing the molecule's electronic properties and potential for hydrogen bonding.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-hydroxyisoindole-1,3-dione | [2][3] |

| CAS Number | 50727-06-5 | [2][4][5] |

| Molecular Formula | C₈H₅NO₃ | [2][3][4] |

| Molecular Weight | 163.13 g/mol | [2][3][4][5] |

| Appearance | Off-white to brown solid | [6] |

| Melting Point | ~290 °C | [2][6] |

| Storage | Sealed in dry, room temperature conditions | [5][6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the condensation of 4-hydroxyphthalic acid with an ammonia source. This method is efficient and utilizes readily available starting materials. The causality behind this experimental choice lies in the direct formation of the imide ring through dehydration at elevated temperatures.

Detailed Experimental Protocol: Synthesis from 4-Hydroxyphthalic Acid

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6][7]

Materials:

-

4-Hydroxyphthalic acid (1.0 eq)

-

Ammonium carbonate (2.0 eq)

-

Glacial Acetic Acid

-

1N Sodium Hydroxide (NaOH) solution

-

1N Hydrochloric Acid (HCl) solution

-

Deionized Water

Procedure:

-

To a solution of ammonium carbonate (5.28 g, 54.9 mmol) in concentrated hydrochloric acid, slowly add a solution of 4-hydroxyphthalic acid (5.0 g, 27.45 mmol) dissolved in acetic acid (25 mL).[6][7]

-

Heat the reaction mixture to 120 °C and maintain for 45 minutes. The initial heating facilitates the formation of the phthalamic acid intermediate.

-

Increase the temperature to 160 °C and continue heating for an additional 2 hours. This higher temperature drives the cyclization and dehydration to form the imide ring.[6][7]

-

Upon completion, concentrate the mixture to approximately 15 mL by heating at 160 °C and then allow it to cool to room temperature.

-

Adjust the pH to 10 with a 1N NaOH solution to deprotonate the hydroxyl group and dissolve the product.

-

Cool the basic solution to 0 °C and slowly acidify to pH 5 with a 1N HCl solution. This step protonates the product, causing it to precipitate out of the solution.[6][7]

-

Collect the resulting precipitate by vacuum filtration.

-

Dry the solid under reduced pressure to yield this compound as a pale yellow powder (Typical yield: ~72%).[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for identity confirmation.

| Technique | Expected Result | Interpretation |

| ¹H NMR | (DMSO-d₆): δ 7.00-7.03 (m, 2H), 7.56 (d, J = 9.3 Hz, 1H).[6][7] | Confirms the presence and positioning of protons on the aromatic ring. |

| Mass Spec. | Expected m/z: 164.03 [M+H]⁺, 162.02 [M-H]⁻ | Verifies the molecular weight of the compound.[3] |

| IR Spec. | ~3200-3400 cm⁻¹ (O-H), ~3100-3200 cm⁻¹ (N-H), ~1700-1760 cm⁻¹ (C=O, asymmetric & symmetric) | Identifies key functional groups: hydroxyl, imide N-H, and dione carbonyls. |

Chemical Reactivity and Derivative Synthesis

The utility of this compound as a research tool stems from its defined points of reactivity, which allow for its elaboration into more complex molecules.

-

O-Alkylation/Acylation: The phenolic hydroxyl group is a prime site for forming ether or ester linkages, enabling the attachment of various side chains or linkers.

-

N-Alkylation/Arylation: The imide proton is acidic and can be deprotonated by a mild base, allowing for substitution at the nitrogen atom. This is a classic reaction for installing diverse functionalities, famously used in the synthesis of Thalidomide and its analogs.[1]

This dual reactivity makes it a valuable precursor in combinatorial chemistry and targeted synthesis campaigns, particularly for developing libraries of compounds for screening. Derivatives are being actively explored for therapeutic potential in neurodegenerative diseases.[2]

Generalized Derivative Synthesis Workflow

Caption: Reaction pathways for synthesizing derivatives of the core molecule.

Biological Significance and Therapeutic Potential

The isoindoline-1,3-dione moiety is a "privileged scaffold" in pharmacology, most notably recognized as the core of immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide.[1] These drugs function by binding to the protein cereblon, leading to the targeted degradation of specific proteins.

This compound is not only a synthetic precursor to hydroxylated metabolites of these drugs (e.g., 5-Hydroxythalidomide) but also serves as a foundational structure for novel drug candidates.[2][8][9] Research into related structures has shown potential for:

-

Neurodegenerative Diseases: Some derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10] Furthermore, in silico studies have suggested potential binding to dopamine receptors, indicating relevance for neurological disorders.[2]

-

Oncology: The phthalimide group is integral to the activity of IMiDs used in treating multiple myeloma.[1] New derivatives are continuously being explored as potential anti-tumor agents.[11]

-

Anti-inflammatory and Analgesic Activity: The broader class of N-substituted isoindoline-1,3-diones has demonstrated anti-inflammatory and analgesic properties in various studies.[10][11]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful platform for innovation in drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers. The established link between its core scaffold and potent biological activity ensures that this compound will remain a subject of intense scientific interest, paving the way for the development of next-generation therapeutics for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 50727-06-5 [smolecule.com]

- 3. This compound | C8H5NO3 | CID 10558950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. This compound | 50727-06-5 [sigmaaldrich.com]

- 6. 5-HYDROXY-1H-ISOINDOLE-1,3(2H)-DIONE CAS#: 50727-06-5 [amp.chemicalbook.com]

- 7. 5-HYDROXY-1H-ISOINDOLE-1,3(2H)-DIONE | 50727-06-5 [amp.chemicalbook.com]

- 8. Thalidomide-5-OH | 64567-60-8 [sigmaaldrich.com]

- 9. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characterization of 5-Hydroxyisoindoline-1,3-dione: Melting Point and Solubility

Introduction

5-Hydroxyisoindoline-1,3-dione, a derivative of the isoindoline-1,3-dione core, is a chemical compound of increasing interest within the realms of medicinal chemistry and materials science.[1] Its structural features, including a hydroxyl group on the aromatic ring, an imide functionality, and two carbonyl groups, impart specific physicochemical properties that are critical to its behavior in various experimental and physiological systems.[1] A thorough understanding of its melting point and solubility is paramount for researchers and drug development professionals, as these parameters fundamentally influence material purity, formulation strategies, and biological activity. This guide provides an in-depth technical overview of the melting point and solubility of this compound, complete with experimental protocols and an analysis of the underlying chemical principles.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting point range.[2] For this compound, a sharp and well-defined melting point is indicative of high purity.

Reported Melting Point Values

Several sources have reported the melting point of this compound, with some variation in the observed values. This variation can be attributed to differences in the purity of the sample, the experimental method employed, and the rate of heating during analysis.

| Reported Melting Point (°C) | Source | Notes |

| 290 | ChemicalBook[3] | Solvent of crystallization: ethanol. |

| 290 | Smolecule[1] | Reported by Sigma-Aldrich. |

It is noteworthy that a related compound, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, exhibits a higher melting point range of 317-318°C, suggesting that substitutions on the imide nitrogen can significantly influence the crystal lattice energy and, consequently, the melting point.[1]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for accurate melting point determination.[4][5]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm for optimal results.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a preliminary melting range. A fresh sample should be used for the subsequent, more accurate determination.[2][6]

-

Accurate Determination: Heat the sample to a temperature approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). This range is the melting point of the sample.

Solubility Profile: Guiding Formulation and Application

The solubility of a compound dictates its behavior in various solvents, which is a critical consideration for chemical reactions, purification, formulation, and assessing bioavailability. The presence of a hydroxyl group and two carbonyl groups in this compound suggests a propensity for hydrogen bonding, which significantly influences its solubility profile.[1]

Qualitative Solubility

The solubility of this compound is largely governed by the principle of "like dissolves like."

-

Polar Solvents: The compound exhibits good solubility in polar solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups act as hydrogen bond acceptors.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Excellent solubility is observed in these solvents due to their ability to form strong hydrogen bonds and solvate the polar functional groups of the molecule.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected as these solvents can also engage in hydrogen bonding with the solute.[1]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid-state is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[1]

pH-Dependent Solubility

The solubility of this compound is also influenced by pH. The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 7.06), and the imide proton is also acidic.[1]

-

Acidic Conditions (pH < 7): The compound will exist predominantly in its neutral, protonated form.

-

Basic Conditions (pH > pKa): In basic solutions, the phenolic hydroxyl group and/or the imide proton can be deprotonated, forming an anionic species. This increase in charge generally leads to a significant increase in aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected sample.[9]

-

Quantification: Accurately dilute the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.[9][10]

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

References

- 1. Buy this compound | 50727-06-5 [smolecule.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. 5-HYDROXY-1H-ISOINDOLE-1,3(2H)-DIONE CAS#: 50727-06-5 [amp.chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Spectroscopic Guide to 5-Hydroxyisoindoline-1,3-dione for Advanced Research

Introduction: The Significance of 5-Hydroxyisoindoline-1,3-dione in Drug Discovery and Organic Synthesis

This compound, also known as 4-hydroxyphthalimide, is a vital scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure, featuring a bicyclic aromatic core with a hydroxyl functional group and a cyclic imide, imparts a unique combination of properties that are leveraged in the development of novel therapeutic agents and functional materials. The isoindoline-1,3-dione moiety is a well-established pharmacophore found in a range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The addition of a hydroxyl group at the 5-position provides a crucial site for further chemical modification, allowing for the synthesis of diverse derivatives with tailored biological activities.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule, enabling researchers to confirm its identity, assess its purity, and elucidate its structure in more complex chemical environments. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, coupled with practical insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the imide proton, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.2-7.3 | d | ~8.0 |

| H-6 | ~7.0-7.1 | dd | ~8.0, 2.0 |

| H-7 | ~7.5-7.6 | d | ~2.0 |

| Imide N-H | ~8.0-9.0 | br s | - |

| Hydroxyl O-H | ~9.0-10.0 | br s | - |

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The broad singlets for the N-H and O-H protons are due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule, with distinct signals for the carbonyl carbons and the aromatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Imide) | ~168-172 |

| C-OH (Aromatic) | ~155-160 |

| C-H (Aromatic) | ~110-135 |

| Quaternary Aromatic Carbons | ~120-140 |

Expert Insights: Interpreting the NMR Data

The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the fused ring system and the electron-withdrawing carbonyl groups. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons on the aromatic ring, providing definitive evidence for their relative positions. The broadness of the N-H and O-H signals is characteristic and their chemical shifts can be highly dependent on solvent, temperature, and concentration. Deuterium exchange experiments (adding a drop of D₂O to the NMR tube) can be used to confirm the identity of these exchangeable protons, as their signals will disappear from the spectrum.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of this compound with proton numbering.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons, resulting in sharper N-H and O-H signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Description |

| O-H Stretch (Phenolic) | 3200-3400 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| N-H Stretch (Imide) | 3100-3300 | Medium | |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | |

| C=O Stretch (Imide) | 1700-1780 | Strong | Asymmetric and symmetric stretching |

| C=C Stretch (Aromatic) | 1500-1600 | Medium | |

| C-N Stretch (Imide) | 1300-1400 | Medium | |

| O-H Bend (Phenolic) | 1150-1250 | Medium | In-plane bending |

Expert Insights: Decoding the IR Spectrum

The broadness of the O-H stretching band is a clear indication of hydrogen bonding, which is expected for a phenolic hydroxyl group in the solid state. The imide carbonyl groups typically show two distinct stretching bands due to asymmetric and symmetric vibrations, which is a characteristic feature of cyclic imides. The presence of sharp peaks in the 3000-3100 cm⁻¹ region confirms the aromatic C-H bonds, while the absorptions in the 1500-1600 cm⁻¹ range are indicative of the aromatic ring's carbon-carbon double bonds.

Diagram: Correlation of Functional Groups and IR Peaks

Caption: Correlation of functional groups with their expected IR absorption regions.

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are sufficient.

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation pattern, which can aid in structural elucidation.

Mass Spectrometry Data

The mass spectrum of this compound, with a molecular weight of 163.13 g/mol , will show a molecular ion peak ([M]⁺) at m/z 163. The fragmentation pattern provides further structural information.

| Ion | m/z | Description |

| [M]⁺ | 163 | Molecular Ion |

| [M-CO-NH]⁺ | 120 | Loss of isocyanic acid and carbon monoxide |

| [C₆H₄O]⁺ | 92 | Further fragmentation |

Data sourced from PubChem CID 10558950.[1]

Expert Insights: Understanding the Fragmentation Pathway

The molecular ion at m/z 163 confirms the elemental composition of C₈H₅NO₃. The fragment at m/z 120 is likely formed through a retro-Diels-Alder-type fragmentation or sequential loss of small neutral molecules from the imide ring. The peak at m/z 92 corresponds to a benzyne-like fragment with a hydroxyl group, further confirming the core aromatic structure.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

References

structural isomers of 5-hydroxyisoindoline-1,3-dione

An In-Depth Technical Guide to the Structural Isomers of 5-Hydroxyisoindoline-1,3-dione

Abstract

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide ring system, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a hydroxyl group onto this scaffold, as in this compound, significantly enhances its chemical reactivity and potential for biological interactions, particularly in the context of drug development. However, the precise positioning of this hydroxyl group is critical, as different structural isomers exhibit distinct physicochemical properties and pharmacological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification, synthesis, separation, and characterization of the . We delve into the causality behind experimental choices, present self-validating analytical workflows, and ground all claims in authoritative references.

Introduction: The Significance of the Hydroxyisoindoline-1,3-dione Core

The isoindoline-1,3-dione moiety is a privileged scaffold in drug discovery, famously associated with thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide and pomalidomide.[2] Beyond this class, the scaffold is integral to compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3]

The subject of this guide, this compound (CAS: 50727-06-5), is a derivative with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[4][5] The introduction of a phenolic hydroxyl group serves multiple purposes:

-

A Handle for Further Synthesis: The hydroxyl group is a versatile functional group that can be readily modified to create libraries of derivatives for structure-activity relationship (SAR) studies.[4]

-

Modulation of Physicochemical Properties: It alters the compound's solubility, polarity, and electronic distribution.

-

Enhanced Biological Interactions: The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, enabling specific interactions with biological targets like enzyme active sites or protein receptors.[6]

The central challenge, and the focus of this guide, lies in the fact that "hydroxyisoindoline-1,3-dione" is not a single entity. Several structural isomers exist, each with a unique identity that must be unequivocally confirmed to ensure reproducible and reliable research outcomes.

Delineating the Structural Isomers

Structural isomers share the same molecular formula (C₈H₅NO₃) but differ in the connectivity of their atoms. For hydroxyisoindoline-1,3-dione, the primary isomers arise from the position of the hydroxyl group.

Positional Isomers on the Aromatic Ring

The benzene ring of the isoindoline core offers two distinct positions for monosubstitution that lead to unique isomers: the 4-position and the 5-position. (Note: Positions 4 and 7 are equivalent, as are positions 5 and 6, due to the molecule's symmetry plane through the imide group).

-

4-Hydroxyisoindoline-1,3-dione: The hydroxyl group is ortho to one of the carbonyl groups. This proximity allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which significantly impacts its physical properties (e.g., boiling point, solubility, and chromatographic retention).

-

This compound: The hydroxyl group is meta to one carbonyl and para to the other. Intramolecular hydrogen bonding to a carbonyl group is not possible, meaning intermolecular hydrogen bonding will dominate its interactions.

N-Substituted Isomer

A constitutionally distinct isomer places the hydroxyl group on the nitrogen atom of the imide.

-

2-Hydroxyisoindoline-1,3-dione (N-Hydroxyphthalimide): This well-known compound is not an isomer of substitution on the aromatic ring but is a critical structural isomer of the parent formula. It serves as an important reagent in organic synthesis, for instance, in the Gabriel synthesis of primary amines and as a coupling additive in peptide synthesis.[4]

The logical relationship between these core isomers is visualized below.

Caption: Logical breakdown of the primary structural isomers of C₈H₅NO₃.

The following table summarizes the key structural isomers.

| Isomer Name | CAS Number | Canonical SMILES | Key Differentiating Feature |

| This compound | 50727-06-5 | C1=CC2=C(C=C1O)C(=O)NC2=O[5] | -OH group at the 5-position of the isoindoline ring. |

| 4-Hydroxyisoindoline-1,3-dione | 3811-36-5 | C1=CC=C2C(=C1)C(=O)NC(=O)C2O | -OH group at the 4-position, adjacent to a carbonyl. |

| 2-Hydroxyisoindoline-1,3-dione | 524-38-9 | C1=CC=C2C(=C1)C(=O)N(C2=O)O[4] | -OH group on the nitrogen atom of the imide. |

Synthesis and Separation Strategies: An Integrated Approach

The synthesis of a specific hydroxy-isomer requires careful selection of the starting material. The most direct and common approach involves the condensation of the corresponding hydroxy-substituted phthalic acid or its anhydride with an appropriate nitrogen source.

Caption: General workflow for the synthesis and purification of isomers.

Protocol: Synthesis of this compound

This protocol is based on the common method of condensing 4-hydroxyphthalic acid with a nitrogen source like urea or 3-aminopiperidine-2,6-dione at elevated temperatures.[4]

Materials:

-

4-Hydroxyphthalic acid

-

Urea (or other amine source)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-hydroxyphthalic acid with 1.1 equivalents of urea.

-

Solvent Addition: Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of phthalic acid). Causality: Acetic acid serves as a solvent and a catalyst for the dehydration/condensation reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 120 °C) with magnetic stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: High temperature is required to drive the two-step condensation and subsequent cyclization (dehydration) to form the imide ring.

-

Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate.

-

Isolation: Pour the cooled mixture into a beaker of cold water to precipitate the crude product fully. Isolate the solid by vacuum filtration, wash with cold water to remove residual acetic acid and urea, and dry under vacuum.

Protocol: Isomer Separation by Column Chromatography

This protocol details the separation of a hypothetical mixture of 4-hydroxy and 5-hydroxy isomers.

Materials:

-

Crude product mixture

-

Silica gel (230-400 mesh)

-

Solvents: n-Hexane, Ethyl Acetate (EtOAc)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with 100% n-Hexane.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude solid in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents dissolution artifacts and ensures a narrow starting band, leading to better separation.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 20:80 EtOAc/n-Hexane).[7]

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30:70, then 40:60 EtOAc/n-Hexane). Causality: The 4-hydroxy isomer, capable of intramolecular hydrogen bonding, is less polar than the 5-hydroxy isomer. Therefore, the 4-hydroxy isomer is expected to elute first from the silica column. The 5-hydroxy isomer, with its exposed hydroxyl group, interacts more strongly with the polar silica gel and requires a more polar eluent to be displaced.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified isomer.

The Self-Validating System: Advanced Structural Characterization

Confirming the identity of an isolated isomer is paramount. A multi-technique approach provides a self-validating system where data from each analysis must be consistent with the proposed structure.

Caption: Analytical workflow for unambiguous isomer structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.

| Analysis | 4-Hydroxyisoindoline-1,3-dione | This compound | Rationale |

| ¹H NMR (Aromatic Region) | Expect three distinct signals for the three aromatic protons. The coupling patterns will be complex (an ABC spin system) due to the lack of symmetry. | Expect three distinct signals. The proton at C4 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet (an ABX-like system). | The substitution pattern directly dictates the spin-spin coupling between adjacent protons, resulting in unique and predictable splitting patterns for each isomer. |

| ¹³C NMR | Expect 8 distinct carbon signals (6 aromatic, 2 carbonyl). | Expect 8 distinct carbon signals. The chemical shifts of the hydroxyl-bearing carbon and its neighbors will differ significantly from those in the 4-hydroxy isomer. | The electronic effect of the hydroxyl group (electron-donating) alters the chemical shifts of the carbon atoms, and this effect is position-dependent. |

Mass Spectrometry (MS)

While MS cannot easily distinguish positional isomers by itself, it is essential for confirming the fundamental composition.

-

Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular weight of 163.13 g/mol .[5] This confirms the correct elemental formula.

-

Fragmentation: Fragmentation patterns may show subtle differences, but these are often not reliable enough for primary identification without reference standards.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups.

-

O-H Stretch: A broad peak typically in the range of 3200-3500 cm⁻¹ confirms the hydroxyl group. The peak's position and broadness can hint at the degree of hydrogen bonding.

-

N-H Stretch: A sharp to medium peak around 3200 cm⁻¹ for the imide N-H.

-

C=O Stretches: Two distinct, strong absorption bands for the asymmetric and symmetric stretching of the imide carbonyls, typically found around 1770 and 1700 cm⁻¹.[7]

Applications and Relevance in Drug Development

The precise placement of the hydroxyl group is not a trivial academic exercise; it has profound implications for a molecule's therapeutic potential.

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives are known inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer's disease research.[8] A hydroxyl group at the 4- or 5-position can form a critical hydrogen bond with an amino acid residue (e.g., serine, tyrosine) in the enzyme's active site, with one isomer often showing significantly higher potency than the other.

-

Receptor Binding: The hydroxyl group can serve as a key pharmacophoric feature for binding to receptors. Its location determines the vector and distance of a potential hydrogen bond, which can be the deciding factor for agonistic or antagonistic activity.

-

Metabolic Stability: The position of the hydroxyl group can influence the molecule's susceptibility to metabolic enzymes (e.g., glucuronidation by UGTs), affecting its pharmacokinetic profile.

Conclusion

The represent a classic challenge in medicinal chemistry, where subtle changes in molecular architecture lead to significant differences in properties and function. For researchers and drug developers, a rigorous and systematic approach to synthesis, separation, and characterization is not merely good practice but a prerequisite for generating reliable and translatable data. By leveraging carefully selected synthetic precursors, exploiting the polarity differences between isomers for chromatographic separation, and applying a multi-faceted spectroscopic analysis, one can achieve unambiguous structural assignment. This foundational work is critical for unlocking the full therapeutic potential of this versatile and important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 50727-06-5 [smolecule.com]

- 5. This compound | C8H5NO3 | CID 10558950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 5-Hydroxyisoindoline-1,3-dione in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Scaffolding

5-Hydroxyisoindoline-1,3-dione, a hydroxylated derivative of the well-known phthalimide scaffold, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a reactive imide nitrogen and a phenolic hydroxyl group—offer dual points for molecular elaboration, enabling the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development. The isoindoline-1,3-dione core is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] The presence of the 5-hydroxyl group not only provides a handle for further functionalization but can also significantly influence the biological activity of the resulting derivatives.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound primarily revolves around two key transformations: derivatization of the imide nitrogen (N-alkylation/acylation) and functionalization of the phenolic hydroxyl group (O-alkylation/etherification). The strategic selection of which position to modify, and in what order, allows for the creation of diverse molecular architectures.

Application 1: O-Alkylation of the 5-Hydroxyl Group for Enhanced Biological Activity

Recent studies have underscored the therapeutic potential of derivatives where the 5-hydroxyl group is etherified. For instance, the introduction of a benzyloxy group at the C5 position of the phthalimide ring has been shown to dramatically increase the inhibitory potency against human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[4] This highlights a critical application of this compound: its use as a scaffold for generating potent enzyme inhibitors through O-alkylation.

This protocol details a representative O-alkylation (benzylation) of this compound.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 5-(benzyloxy)isoindoline-1,3-dione.

| Reactant | Product | Yield | Reference |

| Benzyl bromide | 5-(Benzyloxy)isoindoline-1,3-dione | High | [4] |

| Substituted benzyl halides | 5-(Substituted benzyloxy)isoindoline-1,3-diones | Good to High | General Knowledge |

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without affecting the imide N-H.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Gentle heating accelerates the reaction rate without promoting significant side reactions.

Application 2: N-Alkylation of the Imide Nitrogen for Molecular Diversity

The acidic proton of the imide nitrogen in this compound allows for its facile deprotonation and subsequent N-alkylation, a cornerstone of the Gabriel synthesis of primary amines.[5] This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse compound libraries for biological screening. However, the presence of the phenolic hydroxyl group necessitates a strategic approach, often requiring its protection to ensure selective N-alkylation.

Hydroxyl Group Protection: A Critical Consideration

To prevent undesired O-alkylation during N-functionalization, the 5-hydroxyl group is often protected. A common strategy involves converting the hydroxyl group to a methoxy ether, which is stable under the basic conditions typically employed for N-alkylation and can be cleaved later using strong Lewis acids like boron tribromide (BBr₃).[6]

Caption: Workflow for N-alkylation of this compound with hydroxyl protection.

This protocol describes the N-alkylation of the protected 5-methoxyisoindoline-1,3-dione, which can be prepared from the parent 5-hydroxy compound.

Materials:

-

5-Methoxyisoindoline-1,3-dione

-

Alkyl halide (e.g., ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 5-methoxyisoindoline-1,3-dione (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile.

-

Add the alkyl halide (1.1 eq.) to the suspension.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-alkylated product.

-

Purify by recrystallization or column chromatography.

| Alkyl Halide | Product | Yield | Reference |

| 1-Chloroacetyl-4-aryl-piperazine | 2-((4-Arylpiperazin-1-yl)acetyl)-5-methoxyisoindoline-1,3-dione | Good | [5] |

| Ethyl bromoacetate | Ethyl 2-(5-methoxy-1,3-dioxoisoindolin-2-yl)acetate | High | General Knowledge |

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Base: Potassium carbonate is effective for deprotonating the imide nitrogen.

-

Reflux: Heating is often necessary to drive the N-alkylation to completion.

This protocol outlines the cleavage of the methyl ether to regenerate the free hydroxyl group.

Materials:

-

N-Alkyl-5-methoxyisoindoline-1,3-dione

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous DCM

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-alkyl-5-methoxyisoindoline-1,3-dione (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for the time required for complete conversion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Trustworthiness of the Protocol: This deprotection method is a standard and reliable procedure for cleaving aryl methyl ethers and is well-documented in the literature.[6]

Application in the Synthesis of Bioactive Molecules: Pomalidomide Analogs

A significant application of this compound is in the synthesis of analogs of immunomodulatory drugs like Pomalidomide. The synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, a hydroxylated analog of Pomalidomide, highlights the utility of this scaffold.[6] The general synthetic strategy involves the condensation of a suitably substituted phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.

Caption: General synthetic route to a hydroxylated Pomalidomide analog.

This application underscores the importance of this compound as a starting material for accessing complex and therapeutically relevant molecules.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering multiple avenues for the creation of novel and biologically active compounds. Its strategic use, including the selective functionalization of its hydroxyl and imide moieties, provides a powerful platform for drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold by researchers and scientists in the field.

References

- 1. acgpubs.org [acgpubs.org]

- 2. printo.2promojournal.com [printo.2promojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for 5-Hydroxyisoindoline-1,3-dione in Pharmaceutical Synthesis

Abstract

5-Hydroxyisoindoline-1,3-dione, also known as 5-hydroxyphthalimide, is a highly valuable and versatile precursor in medicinal chemistry. Its bifunctional nature, featuring a reactive imide nitrogen and a phenolic hydroxyl group, offers a unique scaffold for the synthesis of diverse pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the strategic utilization of this precursor. We will explore its role in the synthesis of advanced immunomodulatory agents and provide step-by-step methodologies for key chemical transformations, including the synthesis of thalidomide analogs and O-alkylation to generate novel derivatives.

Introduction: The Strategic Advantage of the 5-Hydroxy Moiety

The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in pharmacology, forming the backbone of numerous approved drugs, most notably thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of multiple myeloma and other hematologic cancers.[3] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific target proteins.[4]

The introduction of a hydroxyl group at the 5-position of the isoindoline-1,3-dione scaffold provides two critical advantages for pharmaceutical development:

-

A Handle for Novel Analogs: The phenolic hydroxyl group serves as a versatile synthetic handle for introducing a wide array of functionalities through etherification, esterification, or other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of new chemical entities with tailored pharmacological profiles.

-

Metabolic Insights and Bioactivity: 5-Hydroxythalidomide, the direct analog synthesized from this compound, is a primary metabolite of thalidomide.[5] Studies have shown that this metabolite has its own distinct biological activity, inducing the CRBN-dependent degradation of different substrate proteins (e.g., PLZF and SALL4) compared to its parent drug.[5][6] This suggests that derivatives based on the 5-hydroxy scaffold could be developed as more targeted therapeutics with potentially different efficacy and safety profiles.

This guide will provide protocols for two key synthetic strategies starting from this compound or its readily available anhydride precursor, 4-hydroxyphthalic anhydride.

Synthetic Pathways and Core Protocols

The following sections detail the protocols for synthesizing advanced pharmaceutical intermediates from this compound. The causality behind experimental choices and critical parameters are explained to ensure reproducibility and success.

Protocol 1: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione

This protocol describes a multi-step synthesis of a key pomalidomide analog, which incorporates both an amino and a hydroxyl group on the phthalimide ring. This structure is of significant interest for developing next-generation IMiDs. The synthesis commences with the commercially available 4-hydroxyphthalic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a 4-amino-5-hydroxy IMiD analog.

Materials and Reagents:

| Reagent | Supplier | Grade |

| 4-Hydroxyphthalic acid | Sigma-Aldrich | 97% |

| Methanol (MeOH) | Fisher Scientific | Anhydrous |

| Thionyl chloride (SOCl₂) | Acros Organics | 99% |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | VWR | Reagent Grade |

| Palladium on Carbon (Pd/C) | Strem Chemicals | 10 wt. % |

| Sodium Hydroxide (NaOH) | EMD Millipore | ACS Grade |

| 3-Aminopiperidine-2,6-dione hydrochloride | Combi-Blocks | >98% |

| Dichloromethane (DCM), Ethyl Acetate (EtOAc) | J.T. Baker | HPLC Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Alfa Aesar | 99% |

Step-by-Step Methodology:

This protocol is adapted from procedures outlined in patent literature for similar structures.[7]

-

Esterification: To a solution of 4-hydroxyphthalic acid (1.0 eq) in anhydrous methanol (10 vol), add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield crude dimethyl 4-hydroxyphthalate.

-

Rationale: The esterification protects the carboxylic acids, preventing them from interfering with the subsequent nitration and facilitating purification. Thionyl chloride activates the methanol for esterification.

-

-

Nitration: Dissolve the crude dimethyl 4-hydroxyphthalate (1.0 eq) in a suitable solvent like sulfuric acid at 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours. Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield dimethyl 4-hydroxy-3-nitrophthalate.

-

Rationale: The nitration step introduces the nitro group, which will be reduced to the key amino group of the final product. The hydroxyl group is an ortho-, para-director, leading to nitration at the 3-position.

-

-

Reduction: Dissolve the nitro compound (1.0 eq) in methanol or ethyl acetate. Add 10% Pd/C (5-10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite® and concentrate the filtrate to obtain dimethyl 3-amino-4-hydroxyphthalate.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the ester or hydroxyl groups.

-

-

Hydrolysis: Dissolve the amino-diester (1.0 eq) in a mixture of THF and water. Add an excess of aqueous sodium hydroxide (e.g., 2.5 eq of 1M NaOH) and stir at room temperature for 2-4 hours until the hydrolysis is complete. Acidify the reaction mixture with HCl to precipitate the 3-amino-4-hydroxyphthalic acid. Filter, wash with cold water, and dry.

-

Rationale: The ester groups are hydrolyzed back to carboxylic acids to allow for the subsequent imide ring formation.

-

-

Imide Formation (Condensation): Combine 3-amino-4-hydroxyphthalic acid (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a high-boiling solvent such as acetic acid or pyridine. Heat the mixture to reflux for 12-24 hours.[8] Cool the reaction mixture and pour it into water to precipitate the crude product. Purify by column chromatography or recrystallization to obtain 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione.

-

Rationale: This is a condensation reaction where the amino group of the aminoglutarimide displaces the hydroxyls of the two carboxylic acid groups on the phthalic acid derivative, forming the stable five-membered imide ring.[4]

-

Protocol 2: O-Alkylation of this compound

This protocol provides a general method for synthesizing 5-alkoxy derivatives, which can be used to probe the effect of steric and electronic properties at this position on biological activity. The synthesis of 5-(benzyloxy)isoindoline-1,3-dione is provided as a representative example. This compound can also serve as a protected intermediate for further reactions at the imide nitrogen.

Reaction Scheme Diagram

Caption: Synthesis of 5-(benzyloxy)isoindoline-1,3-dione.

Materials and Reagents:

| Reagent | Supplier | Grade |

| This compound | PubChem CID: 10558950 | >95% |

| Benzyl Bromide | Sigma-Aldrich | 98% |

| Potassium Carbonate (K₂CO₃) | VWR | Anhydrous, Powdered |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |

| Diethyl Ether (Et₂O) | J.T. Baker | Reagent Grade |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq). Add anhydrous DMF (10-15 vol) and stir the suspension under an inert atmosphere (e.g., Nitrogen).

-

Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the imide N-H. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide nucleophile and the alkyl halide electrophile.

-

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water and then with cold diethyl ether to remove nonpolar impurities.

-

Rationale: The product is typically a solid that is insoluble in water. The precipitation and washing steps effectively remove the DMF solvent and inorganic salts.

-

-

Drying and Characterization: Dry the collected solid under vacuum to yield 5-(benzyloxy)isoindoline-1,3-dione.[9] Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Self-Validation: The disappearance of the phenolic -OH peak and the appearance of benzylic (-CH₂-) and new aromatic peaks in the NMR spectrum will confirm a successful reaction.

-

Quantitative Data Summary:

| Protocol | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Hydroxyphthalic acid | SOCl₂, HNO₃, Pd/C, NaOH, 3-Aminoglutarimide | Various | 0 - Reflux | 24 - 48 | 40 - 60 (Overall) |

| 2 | This compound | Benzyl Bromide, K₂CO₃ | DMF | 60 - 80 | 4 - 12 | 85 - 95 |

Conclusion and Future Directions

This compound is a precursor with significant untapped potential. The protocols provided herein demonstrate its utility in synthesizing complex immunomodulatory agents and novel alkoxy-substituted derivatives. The phenolic hydroxyl group offers a distinct advantage for creating libraries of compounds with fine-tuned biological activities. Future work should focus on elaborating the alkoxy derivatives into final drug candidates and evaluating their efficacy in relevant biological assays, such as TNF-α inhibition and CRBN-mediated protein degradation studies. The continued exploration of this scaffold is expected to yield new therapeutic agents with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (S)-2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | C13H10N2O5 | CID 44250311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20050096351A1 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Google Patents [patents.google.com]

- 7. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 158773-36-5|5-(Benzyloxy)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

Application Note: Protocols for the N-Substitution of 5-Hydroxyisoindoline-1,3-dione

Abstract

N-substituted isoindoline-1,3-dione derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic introduction of substituents onto the imide nitrogen allows for the precise modulation of pharmacological activity, making the N-substitution of scaffolds like 5-hydroxyisoindoline-1,3-dione a critical process in drug discovery. This application note provides detailed, field-proven protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: the Mitsunobu reaction and direct SN2 alkylation. We delve into the causality behind experimental choices, offer step-by-step methodologies, and present troubleshooting insights to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Chemical Rationale

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in drug development, recognized for its role in compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[4][5] The hydroxyl group at the 5-position of the isoindoline ring offers an additional site for modification, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.